methyl 2-((1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetate is an organic compound that belongs to the purine derivative family. This compound is characterized by its unique structure, which includes a purine ring system substituted with a thioacetate group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetate typically involves the reaction of 1,3-dimethylxanthine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the thioester linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The thioacetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl 2-((1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s purine ring system allows it to mimic natural nucleotides, enabling it to bind to active sites of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-((1-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate
- Ethyl 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
Uniqueness
Methyl 2-((1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetate is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its thioacetate group allows for diverse chemical modifications, making it a versatile compound for various applications.
Biologische Aktivität
Methyl 2-((1,3-dimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, toxicity profiles, and molecular interactions based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a purine derivative structure, which is known for its diverse biological activities. The presence of a thioacetate moiety and the dimethyl substitution on the purine ring enhances its reactivity and potential biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₅N₅O₃S |
Molecular Weight | 305.35 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Anticancer Properties
Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) and melanoma (A-375) cell lines.
Case Study: Anticancer Activity Assessment
In a comparative study involving several derivatives of purine compounds, this compound exhibited an IC50 value that was competitive with established chemotherapeutics like methotrexate (MTX). The following table summarizes the IC50 values for selected compounds:
Table 2: IC50 Values Against Cancer Cell Lines
Compound | MCF-7 IC50 (µM) | A-375 IC50 (µM) |
---|---|---|
Methyl 2-((1,3-dimethyl-2,6-dioxo...acetate | 175 ± 3.2 | 323 ± 2.6 |
Methotrexate (MTX) | 343 ± 3.6 | 418 ± 2 |
These results indicate that methyl 2-((1,3-dimethyl-2,6-dioxo...acetate has a significant inhibitory effect on cancer cell proliferation and may serve as a lead compound for further development.
Toxicity Profile
To assess the safety profile of this compound, toxicity tests were conducted using normal human embryonic kidney cells (HEK-293). The results indicated that while some derivatives showed higher toxicity than MTX at certain concentrations, methyl 2-((1,3-dimethyl-2,6-dioxo...acetate maintained a favorable selectivity index.
Table 3: Toxicity Assessment in HEK-293 Cells
Compound | HEK-293 IC50 (µM) |
---|---|
Methyl 2-((1,3-dimethyl-2,6-dioxo...acetate | >400 |
Methotrexate (MTX) | 199 ± 2.4 |
The relatively high IC50 value in normal cells suggests that this compound may have lower toxicity compared to conventional chemotherapeutics.
Molecular docking studies have been performed to elucidate the binding interactions of methyl 2-((1,3-dimethyl-2,6-dioxo...acetate with key enzymes involved in cancer progression. The compound showed strong binding affinities to B-Raf kinase and human dihydrofolate reductase (hDHFR), which are critical targets in cancer therapy.
Binding Affinities
The docking studies revealed that methyl 2-((1,3-dimethyl-2,6-dioxo...acetate exhibits favorable interactions with the active sites of these enzymes:
Table 4: Docking Results
Target Enzyme | Binding Affinity (kcal/mol) |
---|---|
B-Raf kinase | -10.5 |
hDHFR | -9.8 |
These findings suggest that the compound could effectively inhibit these targets and impede tumor growth.
Eigenschaften
IUPAC Name |
methyl 2-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c1-13-7-6(8(16)14(2)10(13)17)11-9(12-7)19-4-5(15)18-3/h4H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKBUECCHPXQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.